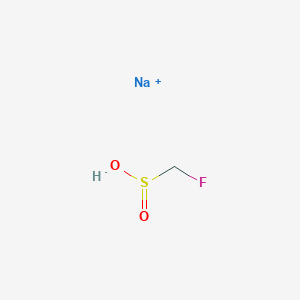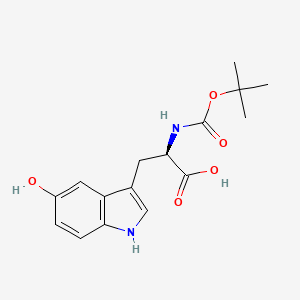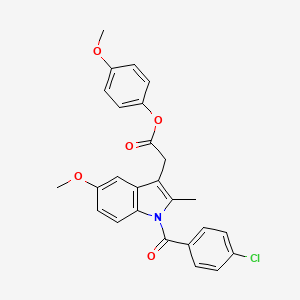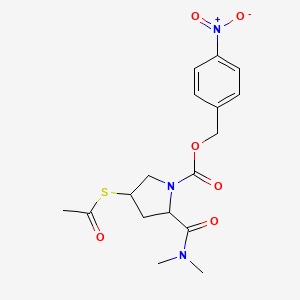
N-Debenzoyl-N-propanoyl-10-deacetylpaclitaxel
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Debenzoyl-N-propanoyl-10-desacetilpaclitaxel es un derivado del paclitaxel, un agente quimioterapéutico conocido utilizado en el tratamiento de varios tipos de cáncer. Este compuesto a menudo se conoce como Paclitaxel Impurity 28 y se utiliza en la investigación para estudiar la estructura y función de los microtúbulos, que son componentes esenciales del citoesqueleto celular .
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción
La síntesis de N-Debenzoyl-N-propanoyl-10-desacetilpaclitaxel implica varios pasos, comenzando con el paclitaxelLas condiciones de reacción generalmente involucran el uso de reactivos y catalizadores específicos para lograr las transformaciones deseadas .
Métodos de Producción Industrial
La producción industrial de N-Debenzoyl-N-propanoyl-10-desacetilpaclitaxel sigue rutas sintéticas similares pero a mayor escala. El proceso se optimiza para la eficiencia y el rendimiento, asegurando que el compuesto cumpla con los estándares de pureza necesarios para la investigación y las aplicaciones farmacéuticas .
Análisis De Reacciones Químicas
Tipos de Reacciones
N-Debenzoyl-N-propanoyl-10-desacetilpaclitaxel experimenta diversas reacciones químicas, que incluyen:
Oxidación: Introducción de átomos de oxígeno en la molécula.
Reducción: Eliminación de átomos de oxígeno o adición de átomos de hidrógeno.
Sustitución: Reemplazo de un grupo funcional por otro.
Reactivos y Condiciones Comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y varios catalizadores para facilitar las reacciones de sustitución. Las condiciones varían según la reacción específica pero generalmente involucran temperaturas y niveles de pH controlados .
Productos Mayores Formados
Los principales productos formados a partir de estas reacciones dependen de la transformación específica que se lleve a cabo. Por ejemplo, las reacciones de oxidación pueden producir derivados hidroxilados, mientras que las reacciones de reducción pueden producir compuestos desoxigenados .
Aplicaciones Científicas De Investigación
N-Debenzoyl-N-propanoyl-10-desacetilpaclitaxel tiene varias aplicaciones de investigación científica:
Química: Utilizado como patrón de referencia en química analítica para estudiar la estructura y propiedades de los derivados del paclitaxel.
Biología: Employed en investigación de biología celular para investigar el papel de los microtúbulos en la división celular y otros procesos celulares.
Medicina: Utilizado en estudios farmacológicos para comprender el mecanismo de acción del paclitaxel y sus derivados.
Industria: Aplicado en el desarrollo de nuevos agentes quimioterapéuticos y en procesos de control de calidad para la producción farmacéutica
Mecanismo De Acción
El mecanismo de acción de N-Debenzoyl-N-propanoyl-10-desacetilpaclitaxel implica su interacción con los microtúbulos. Se une a las subunidades de tubulina, estabilizando los microtúbulos y previniendo su despolimerización. Esta interrupción de la dinámica de los microtúbulos interfiere con la división celular, lo que lleva al arresto del ciclo celular y a la apoptosis (muerte celular programada) en las células cancerosas .
Comparación Con Compuestos Similares
Compuestos Similares
Paclitaxel: El compuesto original, ampliamente utilizado en el tratamiento del cáncer.
Docetaxel: Otro agente quimioterapéutico con un mecanismo de acción similar.
Cabazitaxel: Un derivado del docetaxel con mejor eficacia contra ciertos tipos de cáncer.
Singularidad
N-Debenzoyl-N-propanoyl-10-desacetilpaclitaxel es único debido a sus modificaciones estructurales específicas, que proporcionan información sobre la relación estructura-actividad de los derivados del paclitaxel. Estas modificaciones pueden conducir a diferencias en la farmacocinética, la toxicidad y la eficacia terapéutica, lo que lo convierte en un compuesto valioso para la investigación y el desarrollo .
Propiedades
IUPAC Name |
[4-acetyloxy-1,9,12-trihydroxy-15-[2-hydroxy-3-phenyl-3-(propanoylamino)propanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H49NO13/c1-7-28(45)42-30(23-14-10-8-11-15-23)32(47)37(50)53-25-19-41(51)35(54-36(49)24-16-12-9-13-17-24)33-39(6,34(48)31(46)29(21(25)2)38(41,4)5)26(44)18-27-40(33,20-52-27)55-22(3)43/h8-17,25-27,30-33,35,44,46-47,51H,7,18-20H2,1-6H3,(H,42,45) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOIZSANARCWOGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC(C1=CC=CC=C1)C(C(=O)OC2CC3(C(C4C(C(CC5C4(CO5)OC(=O)C)O)(C(=O)C(C(=C2C)C3(C)C)O)C)OC(=O)C6=CC=CC=C6)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H49NO13 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
763.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[pentanoyl-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]amino]propanoic acid](/img/structure/B12284209.png)





![(3beta)-3-[(Tetrahydro-2H-pyran-2-yl)oxy]-chol-5-en-24-al](/img/structure/B12284241.png)
![3-Fluoro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine](/img/structure/B12284255.png)
![tert-butyl N-[1-oxo-1-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethylamino]-3-tritylsulfanylpropan-2-yl]carbamate](/img/structure/B12284261.png)

![Tert-butyl N-[(1R,4R)-4-aminocyclopent-2-EN-1-YL]carbamate](/img/structure/B12284270.png)



